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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental models used to

study Nicotinamide Adenine Dinucleotide (NAD+) deficiency, a critical factor in aging and

various pathologies. The accompanying protocols offer step-by-step guidance for inducing and

analyzing NAD+ deficiency in vitro and in vivo.

Introduction to NAD+ Deficiency Models
NAD+ is a fundamental coenzyme in cellular metabolism and signaling. A decline in NAD+

levels is associated with aging and a range of diseases, including metabolic disorders,

neurodegenerative diseases, and cancer.[1][2] Consequently, robust experimental models of

NAD+ deficiency are essential for understanding its physiological consequences and for

developing therapeutic strategies to restore NAD+ homeostasis. These models can be broadly

categorized into three types: genetic, pharmacological, and dietary.

Genetic Models of NAD+ Deficiency
Genetic models involve the manipulation of genes encoding key enzymes in NAD+

metabolism. These models offer high specificity for studying the roles of individual proteins in

maintaining NAD+ pools.
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Poly(ADP-ribose) polymerase 1 (PARP1) is a major consumer of NAD+, particularly in

response to DNA damage.[1] Genetic deletion or knockdown of PARP1 can lead to increased

cellular NAD+ levels.

Quantitative Data: NAD+ Levels in PARP1 Knockout Models

Model System Tissue/Cell Type
Change in NAD+
Level

Reference

Mouse Embryonic

Stem Cells (mESCs)
Undifferentiated

~1.5-fold increase in

nuclear NAD+
[3]

Mouse Embryonic

Stem Cells (mESCs)
Differentiated (12h)

~2-fold increase in

nuclear NAD+
[3]

Protocol: Generating PARP1 Knockout Cells using CRISPR-Cas9

This protocol provides a general workflow for generating PARP1 knockout cell lines. Specific

reagents and conditions should be optimized for the cell line of interest.

Materials:

HEK293T cells (or other target cell line)

Lipofectamine 2000

Opti-MEM

pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

sgRNA targeting PARP1 exon (designed using a tool like Benchling)

Single-stranded oligodeoxynucleotides (ssODNs) for ligation into pX458

BbsI restriction enzyme

T4 DNA ligase

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9512238/
https://www.epigentek.com/catalog/epigenase-universal-sirt-activityinhibition-assay-kit-fluorometric-p-2889.html
https://www.epigentek.com/catalog/epigenase-universal-sirt-activityinhibition-assay-kit-fluorometric-p-2889.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Puromycin (for selection)

Surveyor Mutation Detection Kit

Anti-PARP1 antibody for Western blotting

Procedure:

sgRNA Design and Cloning:

Design two sgRNAs targeting an early exon of the PARP1 gene.

Synthesize and anneal complementary ssODNs for each sgRNA.

Clone the annealed oligos into the BbsI-digested pX458 vector.

Verify the sequence of the resulting plasmids.[4]

Transfection:

Seed HEK293T cells in a 6-well plate.

Transfect the cells with the PARP1-sgRNA-pX458 plasmid using Lipofectamine 2000

according to the manufacturer's instructions.[5]

Selection and Clonal Isolation:

48 hours post-transfection, select transfected cells by adding puromycin to the culture

medium.

After selection, perform single-cell sorting into 96-well plates to isolate individual clones.[5]

Verification of Knockout:

Expand the single-cell clones.

Extract genomic DNA and perform the Surveyor assay or Sanger sequencing to detect

insertions/deletions (indels) at the target site.[6]
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Confirm the absence of PARP1 protein expression by Western blotting.[7]

CD38 Knockout Models
CD38 is a major NAD+ glycohydrolase, and its expression increases with age, contributing to

the age-related decline in NAD+.[8] CD38 knockout mice exhibit significantly higher NAD+

levels in various tissues.[9][10]

Quantitative Data: NAD+ Levels in CD38 Knockout Mice

Tissue

NAD+ Level
(pmol/mg
tissue) in Wild-
Type

NAD+ Level
(pmol/mg
tissue) in
CD38 KO

Fold Increase Reference

Liver 1058 ± 77 2043 ± 138 ~1.9x [9]

Spleen 735 ± 52 1450 ± 105 ~2.0x [9]

Heart 650 ± 45 1280 ± 90 ~2.0x [9]

Brain 320 ± 25 650 ± 50 ~2.0x [9]

Pharmacological Models of NAD+ Deficiency
Pharmacological models utilize small molecule inhibitors to target key enzymes in NAD+

metabolism, allowing for acute and reversible induction of NAD+ deficiency.

NAMPT Inhibitors (e.g., FK866)
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage

pathway of NAD+ synthesis.[11] Inhibitors like FK866 potently deplete intracellular NAD+

levels, inducing cell death in cancer cells that are highly dependent on this pathway.[11][12]

Quantitative Data: NAD+ Depletion by NAMPT Inhibitors
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Cell Line
Inhibitor
(Concentration
)

Duration
NAD+
Depletion

Reference

Human

Leukemia Cells
FK866 (1 nM) 72 hours >90% [11]

MDA-MB-468

Breast Cancer

Cells

DDY02 (10 nM) 24 hours ~80%

IDH-mutant

Glioma Cells
FK866 (10 nM) 48 hours

Significant

reduction
[12]

Protocol: Inducing NAD+ Deficiency in Cell Culture with FK866

Materials:

HEK293 cells (or other target cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

FK866 (e.g., from Sigma-Aldrich)

MTT assay kit

Reagents for NAD+ quantification (see protocol below)

Procedure:

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow

them to attach overnight.

FK866 Treatment:

Prepare a stock solution of FK866 in DMSO.

Dilute the stock solution in culture medium to achieve final concentrations ranging from 1

nM to 100 nM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.mdpi.com/2072-6643/13/5/1665
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00622/pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Replace the medium in the wells with the FK866-containing medium. Include a vehicle

control (DMSO).

Incubation: Incubate the cells for 24 to 72 hours.

Assessment of Cell Viability: Measure cell viability using the MTT assay according to the

manufacturer's protocol.[13]

Quantification of NAD+ Levels: Harvest cells from parallel wells for NAD+ quantification (see

protocol below).[13]

CD38 Inhibitors (e.g., Apigenin)
Flavonoids like apigenin can inhibit the enzymatic activity of CD38, thereby increasing

intracellular NAD+ levels.[14]

Protocol: In Vivo Apigenin Treatment in Mice

Materials:

C57BL/6 mice

Apigenin

Vehicle (e.g., corn oil)

Oral gavage needles

Procedure:

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

Apigenin Preparation: Prepare a suspension of apigenin in the vehicle. A common dose used

in mouse studies is 100 mg/kg body weight.[14]

Administration: Administer apigenin or vehicle daily via oral gavage for the desired duration

(e.g., 4-8 weeks).
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Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues

of interest (e.g., liver, adipose tissue) for NAD+ level analysis.

Dietary Models of NAD+ Deficiency
Dietary restriction of NAD+ precursors, such as niacin (vitamin B3) and its precursor

tryptophan, can induce a state of NAD+ deficiency.

Protocol: Niacin-Deficient Diet in Rats

This protocol is based on studies inducing niacin deficiency in Fischer-344 rats.

Diet Composition:

Niacin-Deficient (ND) Diet: A purified diet containing all essential nutrients except for niacin.

Tryptophan levels are also kept low to prevent de novo NAD+ synthesis. An example

composition includes 80 g casein + 50 g gelatin/kg diet as the protein source.[15]

Niacin-Replete (NR) Control Diet: The same purified diet as the ND diet, but supplemented

with niacin (e.g., 30 mg/kg diet).

Pair-Fed (PF) Control Diet: The NR diet fed to a control group in the same amount as

consumed by the ND group to control for effects of caloric restriction.

Procedure:

Animal Housing: House rats individually to monitor food intake accurately.

Dietary Regimen: Provide the respective diets and deionized water ad libitum for a period of

4-6 weeks.

Monitoring: Monitor body weight and food intake regularly.

Tissue Collection: At the end of the study, collect tissues for NAD+ and poly(ADP-ribose)

analysis.

Expected Outcome:
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Rats on the ND diet are expected to show a significant decrease in NAD+ concentrations in

various tissues, including bone marrow and liver, compared to the NR and PF groups.[15]

Key Experimental Protocols
Protocol: Quantification of NAD+/NADH using an
Enzymatic Cycling Assay
This method is highly sensitive and suitable for measuring NAD+ and NADH levels in cell and

tissue extracts.

Materials:

Extraction buffers: 0.1 M HCl (for NAD+) and 0.1 M NaOH (for NADH)

Neutralization buffers: 0.1 M NaOH and 0.1 M HCl

Enzymatic cycling reaction mixture containing alcohol dehydrogenase (ADH), diaphorase,

resazurin, and ethanol.

NAD+ and NADH standards

96-well microplate reader (fluorescence)

Procedure:

Sample Extraction:

Homogenize cell pellets or powdered tissue in ice-cold 0.1 M HCl (for NAD+) or 0.1 M

NaOH (for NADH).

Heat the homogenates at 60°C for 15 minutes.

Cool the samples on ice and neutralize the acid extracts with 0.1 M NaOH and the alkaline

extracts with 0.1 M HCl to pH 7.0-7.5.

Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]
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Enzymatic Cycling Reaction:

Add the supernatant to a 96-well plate.

Add the enzymatic cycling reaction mixture to each well.

Incubate at room temperature for 30-60 minutes, protected from light.

Measurement: Measure the fluorescence at an excitation of ~540 nm and an emission of

~590 nm.

Quantification: Calculate the NAD+ and NADH concentrations based on a standard curve

generated with known concentrations of NAD+ and NADH.

Protocol: Sirtuin Activity Assay (Fluorometric)
This assay measures the activity of NAD+-dependent sirtuin deacetylases.

Materials:

SIRT1 Activity Assay Kit (e.g., Abcam ab156065 or similar)

Purified SIRT1 enzyme or nuclear extract containing SIRT1

Fluorogenic acetylated peptide substrate

Developer solution

NAD+

96-well microplate reader (fluorescence)

Procedure:

Reaction Setup:

Add the assay buffer, purified SIRT1 or nuclear extract, and the fluorogenic substrate to

the wells of a 96-well plate.
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Initiate the reaction by adding NAD+. Include a "no NAD+" control.[17]

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Development: Add the developer solution to each well, which stops the SIRT1 reaction and

generates a fluorescent signal from the deacetylated substrate.

Measurement: Read the fluorescence at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 350/450 nm or 530/590 nm depending on the kit).[3][18]

Calculation: The sirtuin activity is proportional to the fluorescence intensity after subtracting

the "no NAD+" background.
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Simplified overview of NAD+ biosynthesis and consumption pathways.
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General experimental workflow for studying NAD+ deficiency models.
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Logical relationships between NAD+ deficiency and cellular consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11292505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292505/
https://m.youtube.com/watch?v=1BSiFfyObTY
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://www.researchgate.net/figure/NAD-levels-in-wild-type-and-CD38-knockout-mouse-tissues_tbl1_7053067
https://pmc.ncbi.nlm.nih.gov/articles/PMC8917930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8917930/
https://www.mdpi.com/2072-6643/13/5/1665
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00622/pdf
https://www.mdpi.com/1422-0067/26/21/10371
https://www.mdpi.com/1422-0067/26/21/10371
https://www.youtube.com/watch?v=hbfs_2Rd2mU
https://www.periodicos.capes.gov.br/index.php/acervo/buscador.html?task=detalhes&id=W2110743104
https://www.mdpi.com/2304-8158/14/21/3643
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727966/
https://bio-protocol.org/exchange/minidetail?id=4120854&type=30
https://www.benchchem.com/product/b1228789#experimental-models-of-nad-deficiency
https://www.benchchem.com/product/b1228789#experimental-models-of-nad-deficiency
https://www.benchchem.com/product/b1228789#experimental-models-of-nad-deficiency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b1228789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

